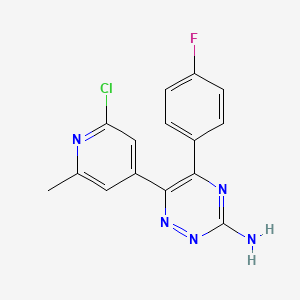

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Übersicht

Beschreibung

Imaradenant ist ein neuartiger, potenter und selektiver Antagonist des Adenosin-A2A-Rezeptors. Es wird untersucht, ob es die Immunsuppression innerhalb des Mikromilieus des Tumors reduzieren kann, wodurch die Wirksamkeit von Krebsimmuntherapien erhöht wird .

Herstellungsmethoden

Die Synthese von Imaradenant umfasst mehrere Schritte, einschließlich der Bildung wichtiger Zwischenprodukte und deren anschließender Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

The synthesis of Imaradenant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Imaradenant durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Imaradenant hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Adenosin-A2A-Rezeptorantagonisierung verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten im Mikromilieu des Tumors.

Medizin: Wird in klinischen Studien auf sein Potenzial untersucht, die Wirksamkeit von Krebsimmuntherapien zu verbessern.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebsbehandlungen

Wirkmechanismus

Imaradenant entfaltet seine Wirkung, indem es selektiv an den Adenosin-A2A-Rezeptor bindet und ihn antagonisiert. Dadurch werden die immunsuppressiven Wirkungen von Adenosin im Mikromilieu des Tumors reduziert, wodurch die Immunzellfunktion wiederhergestellt und die Wirksamkeit von Checkpoint-Inhibitoren verbessert wird .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine exhibits promising anticancer properties.

Case Studies

- In Vitro Studies : In vitro evaluations have shown that this compound can significantly inhibit the growth of various cancer cell lines, including non-small cell lung cancer and breast cancer cells. For instance, a study reported an average growth inhibition rate of 12.53% across multiple cell lines when treated with this compound at a concentration of M .

- NCI Evaluation : The National Cancer Institute (NCI) assessed the compound through their Developmental Therapeutics Program (DTP), which revealed substantial antitumor activity against a panel of approximately sixty cancer cell lines .

Pharmacological Properties

The pharmacological profile of this compound suggests favorable drug-like properties. Evaluations using tools like SwissADME indicate that it possesses suitable absorption, distribution, metabolism, and excretion (ADME) characteristics for further development as an oral medication .

Clinical Trials

Currently, this compound is undergoing clinical trials for its efficacy against solid tumors. Its progression through these phases indicates its potential as a viable therapeutic agent in oncology .

Wirkmechanismus

Imaradenant exerts its effects by selectively binding to and antagonizing the adenosine A2A receptor. This reduces the immunosuppressive effects of adenosine within the tumor microenvironment, thereby rescuing immune cell function and enhancing the efficacy of checkpoint inhibitors .

Vergleich Mit ähnlichen Verbindungen

Imaradenant ist einzigartig in seiner hohen Selektivität und Potenz als Adenosin-A2A-Rezeptorantagonist. Zu ähnlichen Verbindungen gehören:

Koffein: Ein nicht-selektiver Adenosinrezeptorantagonist.

Theophyllin: Ein weiterer nicht-selektiver Adenosinrezeptorantagonist.

Zamifenacin: Ein selektiver Adenosin-A2A-Rezeptorantagonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Die Einzigartigkeit von Imaradenant liegt in seiner hohen Selektivität und Potenz, was es zu einem vielversprechenden Kandidaten für die Verbesserung von Krebsimmuntherapien macht .

Biologische Aktivität

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, commonly known as Imaradenant , is a small molecule with significant biological activity primarily as an adenosine A2A receptor antagonist . This compound has garnered attention for its potential applications in cancer immunotherapy and neurodegenerative disease treatment.

Chemical Structure and Properties

- Molecular Formula : C15H11ClFN5

- Molecular Weight : 315.73 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F

Imaradenant's structure features a triazine ring, which is critical for its biological activity. The presence of halogen substituents enhances its pharmacological properties, making it a subject of extensive research.

Imaradenant operates by selectively binding to the adenosine A2A receptor, inhibiting its activity. This antagonistic action is crucial in modulating immune responses within the tumor microenvironment:

- Immune Modulation : By blocking the A2A receptor, Imaradenant reduces the immunosuppressive effects of adenosine, thereby enhancing the function of immune cells such as T-cells and natural killer cells. This mechanism is particularly beneficial in cancer therapy, where immune suppression is a major hurdle.

Cancer Immunotherapy

Imaradenant has been investigated for its role in enhancing the efficacy of cancer treatments. Studies indicate that it can potentially:

- Reduce Tumor Immune Suppression : By inhibiting A2A receptors, it may help counteract the tumor-induced immune suppression that often limits the effectiveness of immunotherapies.

Research has shown that combining Imaradenant with other therapeutic agents can lead to improved outcomes in preclinical models of cancer. For instance, in studies involving checkpoint inhibitors, Imaradenant demonstrated synergistic effects that enhanced anti-tumor responses.

Neurodegenerative Diseases

The compound's ability to modulate adenosine signaling also positions it as a candidate for treating neurodegenerative diseases like Parkinson's disease. Its antagonistic properties may help alleviate symptoms associated with neuroinflammation and improve motor functions.

Comparative Activity with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Caffeine | Non-selective A1/A2 antagonist | Common stimulant with broader receptor activity |

| Theophylline | Non-selective A1/A2 antagonist | Used for asthma treatment; less selective than Imaradenant |

| Zamifenacin | Selective A2A antagonist | Different pharmacokinetic properties |

Imaradenant stands out due to its high selectivity and potency as an A2A receptor antagonist compared to these similar compounds.

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of Imaradenant in various cancer types:

- Phase I Trials : Focused on determining the maximum tolerated dose and pharmacokinetics in patients with advanced solid tumors.

- Combination Studies : Evaluating the effectiveness of Imaradenant when used alongside established immunotherapies such as PD-1 inhibitors.

Results from these studies have shown promising preliminary efficacy, with some patients experiencing significant tumor regression.

Eigenschaften

IUPAC Name |

6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQLHHDGDXIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321514-06-0 | |

| Record name | Imaradenant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1321514060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imaradenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMARADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770140J08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.